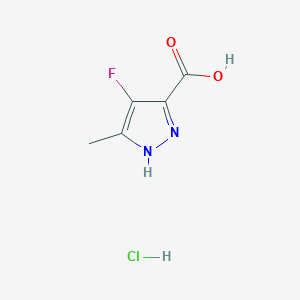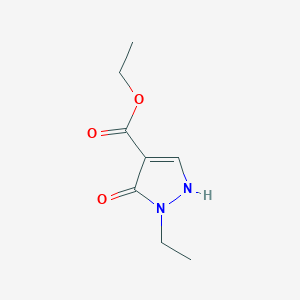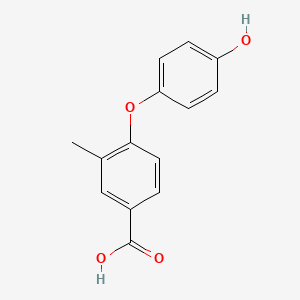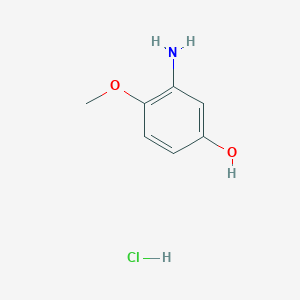![molecular formula C10H8N4O2S B1449776 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 926247-29-2](/img/structure/B1449776.png)
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Overview
Description
“2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one” is a chemical compound with the CAS number 926247-29-2 . It has a molecular weight of 248.26 g/mol and a molecular formula of C10H8N4O2S .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a thiazole ring, and a pyrimidine ring . These rings are common in many biologically active compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.26 g/mol and a molecular formula of C10H8N4O2S . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
Thiazolopyrimidine derivatives, which include compounds structurally related to 2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one, have shown significant antinociceptive and anti-inflammatory activities. These activities were evaluated through the tail-flick technique and carrageenan-induced paw edema test, respectively (Selvam, Karthik, Palanirajan, & Ali, 2012).
Anticancer Properties
Several thiazolopyrimidine derivatives, closely related to the compound , were synthesized and evaluated for their anticancer activity. These derivatives demonstrated significant anticancer activity on the U937 human histocytic lymphoma cell line, highlighting their potential as anticancer agents (Selvam, Karthick, Palanirajan, & Ali, 2012).
Antidepressant-like Activity
Novel thiazolopyrimidine derivatives have been synthesized and evaluated for their affinity at human adenosine receptors. One particular derivative showed comparable antidepressant-like activity to amitriptyline in animal models, suggesting a potential application in treating depression (Varano et al., 2021).
Antimicrobial Activity
Compounds structurally similar to this compound have shown promising antimicrobial activity against various bacterial and fungal agents. This includes activity against Staphylococcus aureus and other significant pathogens (Sirakanyan et al., 2020).
Biochemical Analysis
Biochemical Properties
2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions, particularly as an inhibitor of topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death. The compound interacts with the topoisomerase I/DNA complex, stabilizing it and preventing the re-ligation of DNA strands, thereby inhibiting the proliferation of cancer cells . Additionally, this compound has been investigated for its potential interactions with other enzymes and proteins, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cytotoxicity by causing DNA damage and inhibiting cell proliferation. This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it can modulate the expression of genes related to cell cycle arrest and programmed cell death . Furthermore, it influences cellular metabolism by altering the activity of key metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the topoisomerase I/DNA complex, stabilizing it and preventing the re-ligation of DNA strands, which leads to DNA damage and cell death . Additionally, this compound can inhibit other enzymes, such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7, by binding to their active sites and preventing their normal function . These interactions result in changes in gene expression and cellular signaling pathways, ultimately affecting cell function and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cancer cells, with potential implications for its use as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic and adverse effects have been observed, including damage to normal tissues and organs . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as topoisomerase I, phosphatidylinositol 3-kinase, and ubiquitin-specific protease 7, affecting their activity and, consequently, metabolic flux and metabolite levels . These interactions can lead to alterations in cellular metabolism, impacting processes such as DNA replication, cell cycle regulation, and apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it can accumulate in specific compartments, affecting its localization and activity . These interactions are crucial for the compound’s efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, is critical for its interaction with topoisomerase I and the subsequent inhibition of DNA replication and transcription . These localization patterns are vital for understanding the compound’s mechanism of action and potential therapeutic uses .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c15-9-7-8(12-5-13-9)14-10(17-7)11-4-6-2-1-3-16-6/h1-3,5H,4H2,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPPMUCGINJTJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC3=C(S2)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186979 | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926247-29-2 | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926247-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Furanylmethyl)amino]thiazolo[4,5-d]pyrimidin-7(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)
![4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1449702.png)
![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)

![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)
![1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B1449709.png)



![2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid](/img/structure/B1449715.png)

